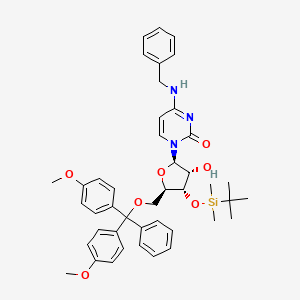

N4-Benzyl-3'-O-t-butyldiMethylsilyl-5'-O-(4,4'-diMethoxytrityl)cytidine

CAS No.:

Cat. No.: VC18890483

Molecular Formula: C43H51N3O7Si

Molecular Weight: 750.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C43H51N3O7Si |

|---|---|

| Molecular Weight | 750.0 g/mol |

| IUPAC Name | 4-(benzylamino)-1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]pyrimidin-2-one |

| Standard InChI | InChI=1S/C43H51N3O7Si/c1-42(2,3)54(6,7)53-39-36(52-40(38(39)47)46-27-26-37(45-41(46)48)44-28-30-14-10-8-11-15-30)29-51-43(31-16-12-9-13-17-31,32-18-22-34(49-4)23-19-32)33-20-24-35(50-5)25-21-33/h8-27,36,38-40,47H,28-29H2,1-7H3,(H,44,45,48)/t36-,38-,39-,40-/m1/s1 |

| Standard InChI Key | BMGDHPHQWLRISW-BAYOHDFESA-N |

| Isomeric SMILES | CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=CC(=NC2=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Introduction

Chemical Structure and Protective Group Architecture

The compound’s structure is characterized by three key modifications to the cytidine scaffold:

-

N4-Benzyl group: Substitutes the exocyclic amine of cytosine, preventing undesired side reactions during phosphorylation or coupling steps.

-

3'-O-TBDMS group: A silicon-based protecting group that shields the 3'-hydroxyl, offering stability under acidic and basic conditions while remaining labile to fluoride ions.

-

5'-O-DMT group: A trityl derivative that protects the 5'-hydroxyl and enables iterative deprotection in solid-phase synthesis via mild acid treatment.

The synergistic interplay of these groups ensures compatibility with standard phosphoramidite chemistry (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 763.95 g/mol |

| Solubility | Soluble in acetonitrile, DCM, THF |

| Deprotection Conditions | TBDMS: ; DMT: 3% trichloroacetic acid/DCM |

Synthesis and Manufacturing

The synthesis of N4-Benzyl-3'-O-TBDMS-5'-O-DMT-cytidine proceeds through a multi-step sequence:

-

N4-Benzylation: Cytidine reacts with benzyl chloride or bromide in the presence of a base (e.g., ) to introduce the benzyl group at the N4 position.

-

3'-O-Silylation: The 3'-hydroxyl is protected using TBDMS chloride and imidazole in anhydrous DMF, yielding the silyl ether.

-

5'-O-Tritylation: The 5'-hydroxyl is masked with 4,4'-dimethoxytrityl chloride in pyridine, completing the protective group ensemble.

Critical parameters include reaction temperature (0–25°C for silylation) and stoichiometric control to avoid over-derivatization. Purification via silica gel chromatography ensures >95% purity, as confirmed by and HPLC.

Applications in Oligonucleotide Synthesis

This modified nucleoside addresses key challenges in nucleic acid chemistry:

-

RNA Synthesis: The 3'-O-TBDMS group stabilizes the 2'-OH-unprotected ribose during RNA strand assembly, minimizing premature depurination.

-

Directional Control: The 5'-O-DMT group facilitates stepwise elongation by enabling selective deprotection at each synthesis cycle.

-

Post-Synthetic Modifications: The N4-benzyl group allows site-specific functionalization (e.g., fluorophore conjugation) after oligonucleotide cleavage.

Table 2: Comparative Analysis of Cytidine Derivatives

| Derivative | Protective Groups | Deprotection Method | Application Scope |

|---|---|---|---|

| N4-Benzyl-3'-O-TBDMS-5'-O-DMT | N4-Bzl, 3'-TBDMS, 5'-DMT | TBAF (3'), Acid (5'), (N4) | RNA/drug conjugate synthesis |

| N4-Acetyl-2'-O-TOM-5'-O-DMT | N4-Ac, 2'-TOM, 5'-DMT | Ammonia (N4), Fluoride (2') | siRNA therapeutics |

| N4-Phosphoramidite-5'-O-DMT | 5'-DMT, 3'-phosphoramidite | Acid (DMT), Oxidation | DNA microarray fabrication |

Stability and Reactivity Profiles

The compound exhibits exceptional stability under standard storage conditions (-20°C, anhydrous environment). Key reactivity insights include:

-

Acid Sensitivity: The DMT group is cleaved by 3% trichloroacetic acid (t < 30 sec), while the TBDMS remains intact.

-

Base Resistance: The N4-benzyl group remains stable in aqueous ammonia (55°C, 16 hr), critical for post-synthetic processing.

-

Orthogonality: Sequential deprotection (DMT → TBDMS → N4-Bzl) enables modular functionalization without cross-reactivity.

Industrial and Research Implications

The design of N4-Benzyl-3'-O-TBDMS-5'-O-DMT-cytidine reflects advancements in nucleoside engineering, particularly for:

-

Antisense Therapeutics: Enhanced nuclease resistance via 3'-silylation improves pharmacokinetics in vivo.

-

Diagnostic Probes: The DMT group permits reversible immobilization on solid supports for high-throughput screening.

-

Synthetic Biology: Orthogonal protection strategies enable the incorporation of non-canonical bases into artificial genetic systems.

Challenges and Future Directions

Despite its utility, limitations persist:

-

Cost: Multi-step synthesis increases production expenses compared to simpler analogs.

-

Hydrogenolysis Requirements: N4-debenzylation necessitates , complicating large-scale applications. Ongoing research focuses on streamlining synthesis (e.g., flow chemistry) and developing novel deprotection methods (e.g., photolabile groups).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume